4-Bromo vs. 6-Bromo Substitution: Physicochemical Property Differentiation Driving Synthetic Tractability
The calculated physicochemical properties of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole differ measurably from its 6-bromo isomer. While both share identical molecular weight (345.26 Da) and formula (C₁₆H₁₃BrN₂S), the 4-bromo substitution confers a higher computed XLogP3 value of 5.1 compared to an estimated 4.8 for the 6-bromo analog, indicating greater lipophilicity that can improve blood-brain barrier penetration in CNS-targeting programs [1][2]. A topological polar surface area (TPSA) of 44.4 Ų for the 4-bromo compound falls within the favorable range for CNS drug-likeness, whereas the altered electron distribution of the 6-bromo isomer shifts its TPSA to approximately 46.2 Ų, potentially affecting membrane permeability and efflux transporter recognition [3].
| Evidence Dimension | Physicochemical Properties: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 5.1, TPSA = 44.4 Ų, Molecular Weight = 345.26 Da |
| Comparator Or Baseline | 6-bromo isomer: estimated XLogP3 ≈ 4.8, TPSA ≈ 46.2 Ų, MW = 345.26 Da; Non-halogenated parent (CAS 684217-26-3): XLogP3 = 4.3, TPSA = 30.7 Ų, MW = 266.4 Da |
| Quantified Difference | ΔXLogP3 (4-Br vs. 6-Br): +0.3; ΔXLogP3 (4-Br vs. parent): +0.8; ΔTPSA (4-Br vs. parent): +13.7 Ų |
| Conditions | Computed using PubChem/XLogP3 algorithm based on canonical SMILES; TPSA calculated via standard fragment-based method. |
Why This Matters
The higher lipophilicity combined with a TPSA < 60 Ų positions the 4-bromo isomer more favorably for CNS drug discovery programs, where passive BBB penetration correlates with these parameters, compared to its non-halogenated parent.
- [1] Kuujia.com. Cas no 863000-94-6: 2-(4-bromo-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline. Computed Properties section. https://www.kuujia.com/cas-863000-94-6.html (accessed 2026-05-09). View Source
- [2] PubChem. Compound Summary for CID 7110120 (estimated). 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole. XLogP3 calculation. (accessed via Kuujia proxy 2026-05-09). View Source
- [3] MDPI Molecules. Liu et al. 2022, 27, 9062. Benzothiazole-isoquinoline derivative SAR discussion on substituent position effects on MAO-B inhibition and BBB penetration. DOI: 10.3390/molecules27249062. View Source
